molecular formula C11H19NO2 B14134899 tert-Butyl (cyclopent-3-en-1-ylmethyl)carbamate CAS No. 207729-05-3

tert-Butyl (cyclopent-3-en-1-ylmethyl)carbamate

Cat. No.: B14134899
CAS No.: 207729-05-3
M. Wt: 197.27 g/mol
InChI Key: LHEPQKNFFPXAKM-UHFFFAOYSA-N
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Description

tert-Butyl (cyclopent-3-en-1-ylmethyl)carbamate: is an organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopentene ring, and a carbamate functional group. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of tert-butyl carbamates often involves large-scale Curtius rearrangement processes due to their efficiency and high yield. The use of nonmetallic regenerable reagents and CO2 capture agents like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has also been explored for more sustainable production methods .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : tert-Butyl (cyclopent-3-en-1-ylmethyl)carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids. These reactions often lead to the formation of epoxides or hydroxylated products.

  • Reduction: : Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Epoxides, hydroxylated products.

    Reduction: Amines, alcohols.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: : tert-Butyl (cyclopent-3-en-1-ylmethyl)carbamate is used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it useful in the synthesis of complex molecules .

Biology: : In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its structural properties allow it to act as a model compound in various biochemical assays .

Medicine: Its stability and reactivity make it a valuable tool in medicinal chemistry .

Industry: : In industrial applications, this compound is used in the production of polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-butyl (cyclopent-3-en-1-ylmethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be cleaved under acidic conditions, releasing the free amine . This property is exploited in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (cyclopent-3-en-1-ylmethyl)carbamate is unique due to its combination of a cyclopentene ring and a tert-butyl carbamate group. This structure provides a balance of steric hindrance and reactivity, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and industrial processes .

Properties

CAS No.

207729-05-3

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl N-(cyclopent-3-en-1-ylmethyl)carbamate

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-9-6-4-5-7-9/h4-5,9H,6-8H2,1-3H3,(H,12,13)

InChI Key

LHEPQKNFFPXAKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC=CC1

Origin of Product

United States

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